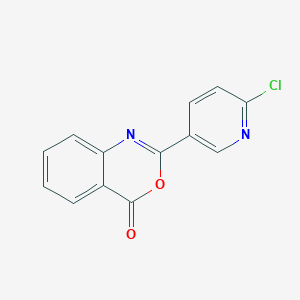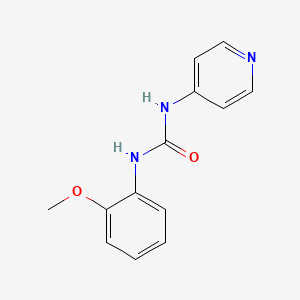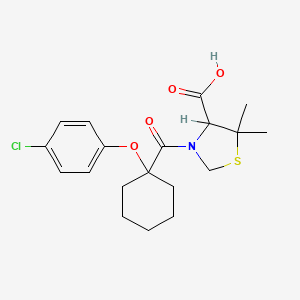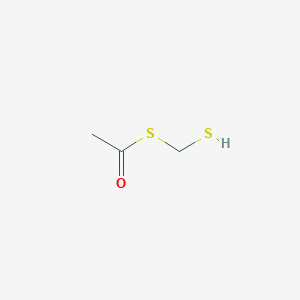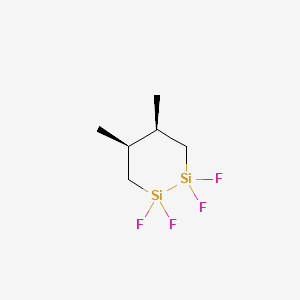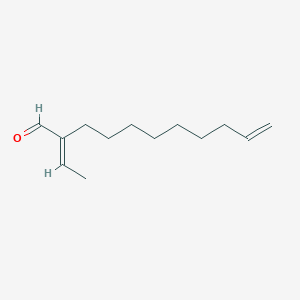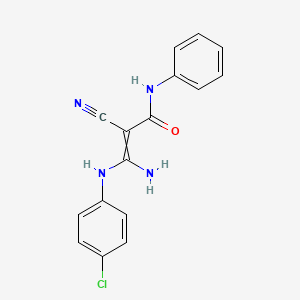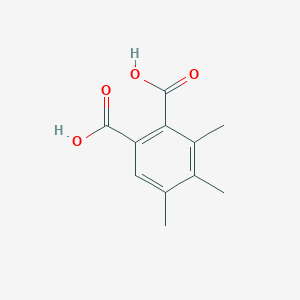
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid is an aromatic dicarboxylic acid with three methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4,5-trimethylbenzene using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure complete oxidation of the methyl groups to carboxylic acids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 3,4,5-trimethylbenzene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts. This method offers a more efficient and scalable approach to producing the compound.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of catalysts.
Reduction: Lithium aluminum hydride or hydrogenation using a metal catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3,4,5-Trimethylbenzene-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethylbenzene-1,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity and function. The aromatic ring and methyl groups can also participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid, a simpler aromatic dicarboxylic acid without methyl groups.
Trimellitic acid: 1,2,4-benzenetricarboxylic acid, which has an additional carboxylic acid group compared to 3,4,5-trimethylbenzene-1,2-dicarboxylic acid.
Isophthalic acid: 1,3-benzenedicarboxylic acid, with carboxylic acid groups in the meta position.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. The methyl groups can provide steric hindrance and electronic effects, making this compound distinct from other dicarboxylic acids.
Properties
CAS No. |
75543-82-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3,4,5-trimethylphthalic acid |
InChI |
InChI=1S/C11H12O4/c1-5-4-8(10(12)13)9(11(14)15)7(3)6(5)2/h4H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
DBYHSUUFLBBZED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4,8-Dimethyl-2-[(trimethylsilyl)oxy]nona-3,7-dienenitrile](/img/structure/B14451598.png)
